Topological Polar Surface Area Advantage Over Des-Hydroxy 2-(Piperidin-4-yl)acetamide
The title compound’s α‑hydroxy group increases topological polar surface area (TPSA) to 75.4 Ų compared with 55.12 Ų for 2-(piperidin-4-yl)acetamide, representing a 37% relative increase. [1] This shift moves the molecule closer to the established CNS-favorable TPSA window (<90 Ų) while simultaneously improving aqueous solubility through additional hydrogen-bonding capacity. [2] The comparator also possesses only two hydrogen-bond donors and two acceptors versus four donors and three acceptors for the target compound, a difference that affects both solid-state crystal packing and solvation free energy. [3]
| Evidence Dimension | Topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 75.4 Ų (computed from SMILES); HBD 4; HBA 3 |
| Comparator Or Baseline | 2-(Piperidin-4-yl)acetamide: TPSA 55.12 Ų; HBD 2; HBA 2 |
| Quantified Difference | +37% TPSA; +2 HBD; +1 HBA relative to comparator |
| Conditions | In silico calculation based on SMILES (C₇H₁₄N₂O₂ for target free base; C₇H₁₄N₂O for comparator) |
Why This Matters
Higher TPSA and additional hydrogen-bond donors directly influence aqueous solubility, permeability, and blood–brain barrier partitioning, making the title compound a more hydrophilic, CNS-favorable scaffold for early-stage library design.
- [1] Kuujia.com. CAS No. 2731011-03-1: Computed TPSA 75.4 Ų. View Source
- [2] Chembase.cn. 2-(Piperidin-4-yl)acetamide – TPSA 55.12 Ų. View Source
- [3] Chembase.cn. 2-Hydroxy-2-(piperidin-4-yl)acetamide – HBD 3; HBA 3; logP −1.565. View Source
